molecular formula C19H29N3O B3853510 1'-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide

1'-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide

Cat. No. B3853510
M. Wt: 315.5 g/mol
InChI Key: SVOVWDMINMSZQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide, also known as PEPA, is a chemical compound that belongs to the class of piperidine derivatives. It has been widely studied in the field of neuroscience due to its potential as a modulator of glutamate receptors.

Mechanism of Action

1'-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide acts as a positive allosteric modulator of AMPA receptors, which increases their activity by enhancing the binding of glutamate to the receptor. This results in an increase in the strength of synaptic connections, which is thought to underlie the process of LTP. Additionally, 1'-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide has been found to increase the activity of NMDA receptors by enhancing the binding of glycine to the receptor.
Biochemical and Physiological Effects:
1'-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide has been shown to enhance LTP in the hippocampus, which is a key process in learning and memory. Additionally, it has been found to increase the activity of NMDA receptors, which are also involved in synaptic plasticity and memory formation. 1'-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide has also been found to increase the release of dopamine in the prefrontal cortex, which is thought to be involved in attention and working memory.

Advantages and Limitations for Lab Experiments

One advantage of using 1'-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide in lab experiments is its ability to enhance LTP, which is a key process in learning and memory. Additionally, 1'-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide has been found to be selective for AMPA receptors, which makes it a useful tool for studying the role of these receptors in synaptic plasticity. However, one limitation of using 1'-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide is its potential to induce excitotoxicity, which is a pathological process that can lead to cell death.

Future Directions

There are several future directions for research on 1'-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide. One area of interest is its potential as a treatment for cognitive disorders, such as Alzheimer's disease. Additionally, further research is needed to understand the mechanisms underlying its effects on dopamine release in the prefrontal cortex. Finally, there is a need for more studies to investigate the potential side effects of 1'-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide and to determine its safety for use in humans.
Conclusion:
In conclusion, 1'-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide, or 1'-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide, is a chemical compound that has been extensively studied in the field of neuroscience due to its potential as a modulator of glutamate receptors. It has been found to enhance LTP in the hippocampus, increase the activity of NMDA receptors, and increase the release of dopamine in the prefrontal cortex. While there are advantages to using 1'-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide in lab experiments, there are also potential limitations and safety concerns that need to be addressed. Further research is needed to fully understand the potential of 1'-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide as a therapeutic agent and to determine its safety for human use.

Scientific Research Applications

1'-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide has been extensively studied in the field of neuroscience due to its potential as a modulator of AMPA receptors, which are involved in synaptic plasticity and memory formation. It has been shown to enhance long-term potentiation (LTP) in the hippocampus, which is a key process in learning and memory. Additionally, 1'-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide has been found to increase the activity of NMDA receptors, which are also involved in synaptic plasticity and memory formation.

properties

IUPAC Name

1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c20-19(23)17-7-14-22(15-8-17)18-9-12-21(13-10-18)11-6-16-4-2-1-3-5-16/h1-5,17-18H,6-15H2,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOVWDMINMSZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(2-Phenylethyl)-1,4'-bipiperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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